2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole
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Overview
Description
2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of heptan-3-yl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their stability and wide range of biological activities.
1,3,4-Triazoles: Also exhibit significant biological properties but differ in their synthetic routes and reactivity.
Uniqueness
2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptan-3-yl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
CAS No. |
93846-18-5 |
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Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-heptan-3-yl-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C12H20N4/c1-4-6-7-10(5-2)12-13-11-8-9(3)14-16(11)15-12/h8,10,14H,4-7H2,1-3H3 |
InChI Key |
MWSRAOMJYUENIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=NN2C(=N1)C=C(N2)C |
Origin of Product |
United States |
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